4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
Description
Reagents: Aminating agents such as ammonia or primary amines.
Conditions: Mild heating and catalytic amounts of acids or bases.
Attachment of the Butyl Chain:
Reagents: Butyl halides (e.g., butyl bromide).
Conditions: Nucleophilic substitution reactions under basic conditions.
Incorporation of the Difluoroethyl Group:
Reagents: Difluoroethyl halides.
Conditions: Nucleophilic substitution or addition reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a mono-fluoro or non-fluorinated ethyl group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Mono-fluoro or non-fluorinated ethyl derivatives.
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for biochemical studies.
Medicine:
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry:
Agricultural Chemicals: Potential use in the development of new pesticides or herbicides due to its unique chemical structure.
Properties
IUPAC Name |
4-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)9-7(13)5-16(15-9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOXTQFALWDCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions
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Formation of the Pyrazole Ring:
Starting Materials: Hydrazine derivatives and 1,3-dicarbonyl compounds.
Reaction Conditions: Acidic or basic conditions, often using solvents like ethanol or methanol.
Example Reaction: Condensation of hydrazine with a β-diketone to form the pyrazole ring.
Mechanism of Action
The mechanism of action of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, while the amino group may participate in hydrogen bonding with biological targets.
Comparison with Similar Compounds
4-Amino-1H-pyrazole-3-carboxamide: Lacks the butyl and difluoroethyl groups, making it less hydrophobic and potentially less bioavailable.
N-butyl-1H-pyrazole-3-carboxamide: Lacks the amino and difluoroethyl groups, which may reduce its reactivity and binding affinity.
1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide:
Uniqueness: The presence of both the difluoroethyl and butyl groups in 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide imparts unique chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
